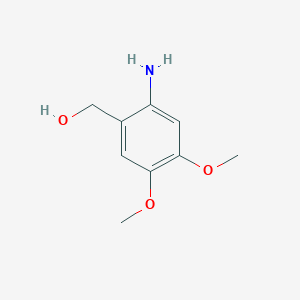

(2-Amino-4,5-dimethoxyphenyl)methanol

Description

(2-Amino-4,5-dimethoxyphenyl)methanol, identified by its CAS number 188174-23-4, is a polysubstituted aromatic compound that has garnered attention for its role as a sophisticated building block in the synthesis of complex organic molecules. chemicalbook.com Its structure is characterized by a benzene (B151609) ring substituted with an amino group, a hydroxymethyl (methanol) group, and two methoxy (B1213986) groups. The specific spatial arrangement of these functionalities imparts a unique reactivity profile, making it a valuable precursor for a variety of intricate chemical structures, particularly heterocyclic systems.

Table 1: Physicochemical Properties of (2-Amino-4,5-dimethoxyphenyl)methanol

| Property | Value |

|---|---|

| IUPAC Name | (2-amino-4,5-dimethoxyphenyl)methanol |

| CAS Number | 188174-23-4 |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.20 g/mol |

| Appearance | Solid |

The architectural significance of (2-Amino-4,5-dimethoxyphenyl)methanol is derived from the synergistic interplay of its constituent functional groups: an aromatic amine, a benzylic alcohol, and electron-donating methoxy substituents.

Aromatic Amine Moiety : Aromatic amines are a cornerstone of organic synthesis. nih.gov The amino group (-NH₂) is a potent activating group, meaning it increases the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution reactions at the ortho and para positions. openstax.orgnoaa.gov It also functions as a nucleophile and a base. Furthermore, primary aromatic amines can be converted into diazonium salts, which are exceptionally versatile intermediates capable of undergoing a wide range of transformations (e.g., Sandmeyer reactions) to introduce a variety of substituents. openstax.org

Benzylic Alcohol Moiety : Benzylic alcohols feature a hydroxyl group attached to a carbon adjacent to an aromatic ring. wikipedia.org This position confers enhanced reactivity; for instance, the alcohol can be readily oxidized to form a benzaldehyde (B42025) or a benzoic acid. patsnap.com The hydroxyl group can also be substituted in nucleophilic substitution reactions. patsnap.com The proximity to the aromatic ring stabilizes potential carbocation intermediates, facilitating these transformations. wikipedia.org Benzylic alcohols are foundational in the synthesis of more complex structures and are ubiquitous in biologically active molecules. acs.org

The unique value of (2-Amino-4,5-dimethoxyphenyl)methanol lies in the ortho-positioning of the amino and hydroxymethyl groups. This 1,2-substitution pattern is ideal for constructing fused heterocyclic ring systems through intramolecular cyclization reactions. The two methoxy groups on the benzene ring are strong electron-donating groups, which further activate the ring and can influence the regioselectivity of reactions.

A multifunctional building block is a molecule that contains multiple reactive sites that can be addressed selectively to construct more complex structures in a controlled, stepwise manner. (2-Amino-4,5-dimethoxyphenyl)methanol is an exemplary multifunctional building block due to the distinct and orthogonal reactivity of its amine and alcohol functionalities.

The primary strategic application of this compound is as an intermediate in the synthesis of N-heterocycles, particularly quinazolines and related fused systems. researchgate.net Quinazolines are a class of compounds with a wide spectrum of biological activities and are present in numerous pharmaceuticals. mdpi.comresearchgate.net In a typical synthetic strategy, the amino group of (2-Amino-4,5-dimethoxyphenyl)methanol can react with an electrophile (like an aldehyde or ketone), while the benzylic alcohol can undergo a subsequent or concurrent intramolecular cyclization to form the heterocyclic ring. organic-chemistry.org The use of 2-aminobenzyl alcohols is often preferred over the corresponding and often less stable 2-aminobenzaldehydes for these syntheses. researchgate.net

Table 2: Synthetic Potential of Functional Moieties in (2-Amino-4,5-dimethoxyphenyl)methanol

| Functional Group | Potential Transformations |

|---|---|

| Primary Aromatic Amine | N-Alkylation, N-Acylation, Diazotization (Sandmeyer, coupling reactions), Electrophilic Aromatic Substitution Director |

| Benzylic Alcohol | Oxidation (to aldehyde or carboxylic acid), Esterification, Etherification, Nucleophilic Substitution |

| Aromatic Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) |

This dual functionality allows for convergent syntheses, where different molecular fragments can be joined efficiently, contributing to high atom economy. Its utility has been demonstrated in the preparation of a wide variety of substituted quinazolines and other fused N-heterocycles, highlighting its role as a versatile and reliable intermediate in synthetic organic chemistry. researchgate.netresearchgate.net

While the precise first synthesis of (2-Amino-4,5-dimethoxyphenyl)methanol is not prominently documented, the historical context for this class of compounds can be traced back to early investigations of simpler analogs. For instance, o-aminobenzyl alcohol has been prepared since at least the early 20th century via methods such as the electrochemical reduction of anthranilic acid or the chemical reduction of o-nitrobenzyl alcohol. orgsyn.org Research into related dimethoxyphenyl acetate (B1210297) derivatives for potential biological activities was noted in the 1970s, indicating a long-standing interest in this substitution pattern. nih.gov

Current research trajectories have firmly established (2-Amino-4,5-dimethoxyphenyl)methanol and its analogs as key intermediates in medicinal chemistry and drug discovery. Modern synthetic efforts are focused on leveraging this building block for the efficient construction of complex molecular scaffolds with potential therapeutic applications. For example, related aminobenzothiazole structures serve as versatile platforms for creating libraries of kinase inhibitors, which are crucial in oncology research. nih.gov The synthesis of novel quinazoline (B50416) derivatives continues to be an active area of investigation, with applications targeting various diseases. mdpi.comnih.gov The ongoing exploration of new catalytic methods for the transformation of 2-aminobenzyl alcohols demonstrates the compound's sustained relevance in advanced organic chemistry, enabling the development of more efficient and environmentally benign synthetic routes to valuable N-heterocycles. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(2-amino-4,5-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHUFDMFQZPLSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CO)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 4,5 Dimethoxyphenyl Methanol

Established Chemical Syntheses and Precursor Chemical Transformations

The preparation of (2-Amino-4,5-dimethoxyphenyl)methanol can be approached through several established chemical transformations, primarily involving the reduction of a carbonyl or carboxyl functional group from a suitable precursor.

The most direct route to (2-Amino-4,5-dimethoxyphenyl)methanol is the reduction of its corresponding carboxylic acid, 2-amino-4,5-dimethoxybenzoic acid. Due to the presence of the acidic proton and the electron-donating amino group, the choice of reducing agent is crucial for an efficient transformation.

Hydride-Based Reductions: Powerful hydride reagents are required for the direct reduction of carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reducing agent for this purpose. wikipedia.org The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is removed by the hydride, which acts as a strong base. chemistrysteps.com This is followed by the reduction of the resulting lithium carboxylate salt to the primary alcohol. chemistrysteps.com Due to this initial deprotonation, an excess of the hydride reagent is necessary. chemistrysteps.com Reactions are typically conducted in anhydrous ethereal solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether. wikipedia.orgorgsyn.org

Borane complexes, such as borane-methyl sulfide (B99878) (BMS), also serve as effective reagents for the reduction of amino acids to their corresponding amino alcohols, offering a viable alternative to LiAlH₄. orgsyn.org

In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not potent enough to reduce carboxylic acids directly. chemistrysteps.com However, a two-step sequence involving the initial conversion of the carboxylic acid to its corresponding ester (e.g., the methyl ester, methyl 2-amino-4,5-dimethoxybenzoate) allows for the use of this milder reagent. researchgate.net The ester can then be effectively reduced to (2-Amino-4,5-dimethoxyphenyl)methanol using NaBH₄, often in a mixed solvent system like THF and methanol (B129727). researchgate.net This approach offers greater functional group tolerance compared to the use of LiAlH₄.

Catalytic Hydrogenation: While catalytic hydrogenation is more commonly employed for the reduction of nitro groups or the saturation of aromatic rings, certain catalyst systems can reduce carboxylic acids to alcohols. This approach, however, is less common for this specific transformation compared to hydride reductions. The synthesis of the precursor, 2-amino-4,5-dimethoxybenzoic acid, can itself be achieved via the catalytic hydrogenation of 4,5-dimethoxy-2-nitrobenzoic acid using a palladium-on-carbon (Pd/C) catalyst. chemicalbook.com

Alternative synthetic strategies provide flexibility and can be advantageous depending on the availability of starting materials and desired selectivity.

Reduction of 2-amino-4,5-dimethoxybenzaldehyde: A prominent alternative pathway is the reduction of the corresponding aldehyde, 2-amino-4,5-dimethoxybenzaldehyde. Aldehydes are more reactive towards reduction than carboxylic acids. This allows for the use of milder and more selective reducing agents, such as sodium borohydride (NaBH₄), under standard conditions (e.g., in alcoholic solvents like methanol or ethanol). This method is highly efficient and avoids the use of more hazardous reagents like LiAlH₄.

Routes from Nitro-Substituted Precursors: Syntheses can also commence from the corresponding nitro-substituted precursors, such as 4,5-dimethoxy-2-nitrobenzaldehyde or 4,5-dimethoxy-2-nitrobenzoic acid. This approach requires the reduction of both the nitro group to an amine and the aldehyde/carboxylic acid to an alcohol.

Catalytic hydrogenation is particularly well-suited for this transformation, as catalysts like palladium on carbon (Pd/C) or Raney nickel are highly effective for the reduction of aromatic nitro groups to anilines. google.com Depending on the reaction conditions (catalyst, pressure, temperature), the aldehyde or carboxylic acid functionality can be reduced either sequentially or concurrently. For instance, a process for producing 4-aminobenzyl alcohol from 4-nitrobenzyl alcohol utilizes a Raney nickel catalyst with hydrazine (B178648) hydrate (B1144303) as the hydrogen source, achieving a 91.1% yield. google.com This demonstrates the feasibility of reducing a nitro group in the presence of a benzyl (B1604629) alcohol.

Reaction Optimization and Process Intensification Studies

Optimizing the synthesis of (2-Amino-4,5-dimethoxyphenyl)methanol involves the careful selection of catalysts, solvents, and reaction conditions to maximize yield and selectivity while ensuring process efficiency.

For syntheses involving catalytic hydrogenation, the choice of catalyst is paramount. Different metals and supports exhibit varying activities and selectivities for the reduction of specific functional groups.

In the context of reducing an aromatic carboxylic acid precursor, studies on benzoic acid serve as a useful model. For ring hydrogenation, the observed order of activity for several supported transition metals is Rh/C > Ru/C > Pt/C > Pd/C. nih.gov More specifically for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, Pt/TiO₂ has been shown to be a highly efficient catalyst under mild conditions. nih.gov For the selective reduction of a nitro group, as would be required in alternative routes, 5% Pd/C is a standard and effective catalyst. Raney nickel is another robust catalyst used for the hydrogenation of both nitro groups and other functionalities. google.comijcce.ac.ir

The following table summarizes the performance of various catalysts in the hydrogenation of model compounds relevant to the synthesis of (2-Amino-4,5-dimethoxyphenyl)methanol.

| Catalyst | Substrate | Product | Conditions | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| Rh/C | Benzoic Acid | Cyclohexanecarboxylic Acid | 50°C, 4 MPa H₂, 10 MPa scCO₂ | 95.8% Conversion | nih.gov |

| Pt/TiO₂ | Benzoic Acid | Cyclohexanecarboxylic Acid | 80°C, 50 bar H₂ | >99% Conversion | nih.gov |

| 5% Pd/C | p-Nitroaniline | p-Phenylenediamine | 40-50°C, H₂ | High Yield | |

| Raney Ni | 4-Nitrobenzyl alcohol | 4-Aminobenzyl alcohol | 85°C, Hydrazine Hydrate | 91.1% Yield | google.com |

The reaction medium can profoundly influence the outcome of a synthesis by affecting reactant solubility, catalyst activity, and reaction rates.

For reductions employing LiAlH₄, anhydrous ether solvents like THF are standard, as the reagent reacts violently with protic solvents such as water and alcohols. wikipedia.org For milder NaBH₄ reductions, alcoholic solvents or aqueous systems are often used. researchgate.net A mixed THF-methanol system has been reported as effective for the reduction of aromatic methyl esters. researchgate.net

In catalytic hydrogenation, solvent choice can be critical. A study on the hydrogenation of benzyl alcohol over a Ru/Al₂O₃ catalyst found that polar solvents with high donor numbers (e.g., acetone, THF, dioxane) inhibited the reaction, whereas alcohols like methanol and ethanol (B145695) had a negligible effect. epa.gov The use of unconventional media such as supercritical carbon dioxide (scCO₂) has been explored for the hydrogenation of benzoic acid, demonstrating high conversion rates at relatively low temperatures. nih.gov Furthermore, some reduction processes can be engineered to be solvent-free, which offers significant environmental and economic advantages. ijcce.ac.ir

The table below illustrates the impact of different solvent systems on hydrogenation reactions.

| Reaction Type | Reagent/Catalyst | Solvent System | Effect | Reference |

|---|---|---|---|---|

| Hydride Reduction | LiAlH₄ | Tetrahydrofuran (THF) | Standard inert solvent for LAH reductions | orgsyn.org |

| Hydride Reduction | NaBH₄ | THF-Methanol | Effective for reduction of aromatic esters | researchgate.net |

| Catalytic Hydrogenation | Ru/Al₂O₃ | Methanol, Ethanol | No inhibitory effect on reaction | epa.gov |

| Catalytic Hydrogenation | Ru/Al₂O₃ | Acetone, THF, Dioxane | Inhibited hydrogenation of benzyl alcohol | epa.gov |

| Catalytic Hydrogenation | Rh/C | Supercritical CO₂ | Allows for efficient reaction at low temperatures | nih.gov |

The optimization of reaction parameters such as temperature, pressure, and reactant stoichiometry is essential for maximizing process efficiency.

For chemical reductions with hydride reagents, stoichiometry is a key consideration. The reduction of a carboxylic acid with LiAlH₄ requires more than one equivalent of hydride because the first equivalent is consumed in the deprotonation of the acidic proton. chemistrysteps.com

For catalytic hydrogenations, temperature and pressure are critical variables. The hydrogenation of benzoic acid derivatives over Pt/TiO₂ proceeds efficiently at 80°C and 50 bar of H₂. nih.gov Lower temperatures and pressures (50°C, 4 MPa H₂) are effective when using an Rh/C catalyst in a supercritical CO₂ medium. nih.gov The hydrogenation of nitroanilines with a Pd/C catalyst has been studied at temperatures ranging from 40°C to 160°C, demonstrating that optimal temperatures can be substrate-dependent. It is generally observed that reaction rates increase with temperature up to an optimal point, beyond which side reactions or catalyst degradation may occur. researchgate.net Similarly, increasing hydrogen pressure typically enhances the rate of hydrogenation.

The following table provides examples of how temperature and pressure conditions affect relevant hydrogenation reactions.

| Substrate | Catalyst | Temperature (°C) | Pressure (bar/MPa) | Outcome | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Pt/TiO₂ | 80 | 50 bar H₂ | High TOF (4490 h⁻¹) | nih.gov |

| Benzoic Acid | Rh/C | 50 | 4 MPa H₂ | 95.8% conversion in scCO₂ | nih.gov |

| 9-Ethylcarbazole | Raney Ni | 120-180 | 0.2-0.8 MPa H₂ | Max reaction rate at 160°C | researchgate.net |

| 2-Methoxy-5-nitroaniline | 5% Pd/C | 140-160 | - | Increased rate with temperature |

Green Chemistry Principles in the Synthesis of (2-Amino-4,5-dimethoxyphenyl)methanol

The synthesis of (2-Amino-4,5-dimethoxyphenyl)methanol is traditionally approached through the reduction of its nitro precursor, (4,5-Dimethoxy-2-nitrophenyl)methanol. While effective, conventional methods often rely on stoichiometric reducing agents and volatile organic solvents, leading to significant waste generation and potential environmental hazards. The application of green chemistry principles seeks to address these shortcomings by developing cleaner, safer, and more efficient synthetic routes.

Development of Sustainable and Atom-Economical Synthetic Protocols

A primary goal of green chemistry is to design syntheses that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Catalytic transfer hydrogenation (CTH) has emerged as a highly effective and more sustainable alternative to traditional reduction methods for the synthesis of (2-Amino-4,5-dimethoxyphenyl)methanol.

Catalytic Transfer Hydrogenation (CTH): This technique utilizes a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C). The process is highly selective for the reduction of the nitro group, avoiding the use of high-pressure hydrogen gas and often proceeding under milder reaction conditions. The key advantage of CTH lies in its high atom economy, as the byproducts are typically benign molecules like carbon dioxide and water.

The use of iron-based catalysts in transfer hydrogenation has also been explored as a more sustainable and cost-effective alternative to precious metal catalysts. These systems can achieve high yields and selectivity in the reduction of nitroarenes to anilines under mild, base-free conditions.

| Green Metric | Traditional Reduction (e.g., Fe/HCl) | Catalytic Transfer Hydrogenation (Pd/C, HCOOH) |

| Atom Economy | Low | High |

| E-Factor (Environmental Factor) | High | Low |

| Process Mass Intensity (PMI) | High | Significantly Lower |

Biocatalysis: The use of enzymes, or whole-cell systems, offers a promising avenue for the green synthesis of (2-Amino-4,5-dimethoxyphenyl)methanol. Nitroreductases are enzymes capable of selectively reducing nitroaromatic compounds to their corresponding amines with high efficiency and stereoselectivity under mild, aqueous conditions. While specific applications to (2-Amino-4,5-dimethoxyphenyl)methanol are still under investigation, the broader success of biocatalytic nitro reduction highlights its potential. This approach eliminates the need for heavy metal catalysts and harsh reagents, significantly improving the environmental profile of the synthesis. Recent advancements have demonstrated the use of immobilized nitroreductases in continuous flow reactors, allowing for catalyst recycling and enhanced process efficiency.

Reduction of Waste and Energy Consumption in Chemical Processes

Minimizing waste and energy usage are central tenets of green chemistry. Strategies to achieve this in the synthesis of (2-Amino-4,5-dimethoxyphenyl)methanol focus on process intensification and the use of sustainable resources.

Process Intensification with Flow Chemistry: Transitioning from traditional batch processing to continuous flow chemistry offers significant advantages in terms of waste and energy reduction. frontiersin.orgresearchgate.netunito.it Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters, which can lead to higher yields and selectivities, thereby reducing the formation of byproducts. wisdomlib.org The smaller reactor volumes inherent in flow systems also enhance safety, particularly for highly exothermic reactions like nitro group reductions. acsgcipr.org Furthermore, continuous processes can be more easily automated and integrated with in-line analytical techniques for real-time monitoring and optimization, leading to more efficient resource utilization. acs.org

A comparative analysis of batch versus continuous flow processes for similar transformations has shown that flow chemistry can lead to a significant reduction in energy consumption, with some studies reporting an order of magnitude improvement. acs.org

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat and Mass Transfer | Limited | Excellent |

| Reaction Control | Moderate | Precise |

| Safety | Lower (for exothermic reactions) | Higher |

| Energy Consumption | Higher | Lower |

| Waste Generation | Higher | Lower |

The adoption of these green chemistry principles in the synthesis of (2-Amino-4,5-dimethoxyphenyl)methanol not only leads to more environmentally friendly processes but also offers economic benefits through reduced waste disposal costs, lower energy consumption, and increased process efficiency. emergingpub.comacs.org

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways of 2 Amino 4,5 Dimethoxyphenyl Methanol

Reactivity of the Primary Amine Functionality

The primary amine group (-NH2) attached to the aromatic ring is a potent nucleophile and a key site for a variety of chemical modifications. Its reactivity is influenced by the electron-donating effects of the two methoxy (B1213986) groups on the phenyl ring, which increase the electron density on the nitrogen atom.

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic centers. This fundamental property is exploited in a wide range of reactions, most notably in amidation. Amidation involves the reaction of the amine with a carboxylic acid or its derivatives (such as acyl chlorides, anhydrides, or esters) to form a stable amide bond.

These reactions are fundamental in peptide synthesis and the creation of various pharmacologically relevant molecules. The reaction typically proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the acylating agent. Mechanochemical methods have also been developed for amidation, utilizing reactive uronium-type coupling reagents to facilitate the reaction under solvent-free conditions. nih.gov

Table 1: Examples of Amidation Reactions

| Acylating Agent | Reaction Conditions | Product Type |

|---|---|---|

| Acetic Anhydride (B1165640) | Base catalyst (e.g., Pyridine) | N-Acetylated derivative |

| Benzoyl Chloride | Schotten-Baumann conditions | N-Benzoylated derivative |

| Carboxylic Acid | Coupling agent (e.g., DCC, EDC) | Amide |

The primary amine of (2-Amino-4,5-dimethoxyphenyl)methanol serves as a critical building block for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov Through reactions with bifunctional electrophiles, the amine can undergo cyclization to form a variety of ring systems.

For instance, condensation with 1,3-dicarbonyl compounds can lead to the formation of diazepine (B8756704) derivatives. Similarly, reactions with other reagents can yield a wide array of heterocyclic structures. The compound has been used as a versatile intermediate in the preparation of various quino[1,2-c]quinazolines by reacting it with reagents like triethyl orthoformate, cyanogen (B1215507) bromide, urea, and carbon disulfide. researchgate.net The strategic use of multicomponent reactions involving aminoazoles and carbonyl compounds further highlights the utility of primary amines in generating diverse heterocyclic libraries. researchgate.net The synthesis of such compounds often involves a sequence of dehydrogenation, condensation, and cyclization steps. nih.gov

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the primary amine to prevent unwanted side reactions. This is achieved by converting the amine into a less reactive derivative using a protecting group. masterorganicchemistry.com The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its removal.

Common strategies for amine protection involve their conversion to carbamates, amides, or ureas. masterorganicchemistry.comrsc.org The tert-butyloxycarbonyl (Boc) group, for example, is introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) and is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid). masterorganicchemistry.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, while the benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) groups are typically removed by catalytic hydrogenation. masterorganicchemistry.combeilstein-journals.org Another strategy involves the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group, which provides orthogonality as it is removed under specific oxidative conditions. beilstein-journals.org

Table 2: Common Protecting Groups for Primary Amines

| Protecting Group | Reagent for Protection | Deprotection Conditions |

|---|---|---|

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA) masterorganicchemistry.com |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) beilstein-journals.org |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation masterorganicchemistry.com |

| Trifluoroacetyl (Tfa) | Trifluoroacetic anhydride (TFAA) | Mild alkaline conditions wiley-vch.de |

Reactivity of the Benzylic Alcohol Functionality

The benzylic alcohol (-CH₂OH) group is another key reactive site in the (2-Amino-4,5-dimethoxyphenyl)methanol molecule. Its position adjacent to the aromatic ring enhances its reactivity, particularly in oxidation and nucleophilic substitution reactions.

The benzylic alcohol can be selectively oxidized to form the corresponding aldehyde or further to the carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. This transformation is a valuable tool for introducing a carbonyl group into the molecule. For instance, selective oxidation of benzyl alcohol to benzaldehyde (B42025) can be achieved with high conversion and selectivity using certain catalysts. researchgate.net

Conversely, the corresponding aldehyde, (2-Amino-4,5-dimethoxyphenyl)benzaldehyde, can be reduced back to the benzylic alcohol. A common method for this transformation is the reduction of a Schiff base, formed by the condensation of a primary amine with an aldehyde, using a reducing agent like sodium borohydride (B1222165) (NaBH₄). mdpi.com This reagent is known for its selectivity and does not typically affect other reducible groups that might be present. mdpi.com

Table 3: Oxidation and Reduction Reactions

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation (partial) | PCC, MnO₂ | Aldehyde |

| Oxidation (full) | KMnO₄, Jones reagent | Carboxylic Acid |

| Reduction (of aldehyde) | NaBH₄, LiAlH₄ | Primary Alcohol mdpi.com |

The hydroxyl group of the benzylic alcohol is a poor leaving group. However, it can be activated to facilitate nucleophilic substitution reactions. Activation is typically achieved by converting the hydroxyl group into a better leaving group, such as a tosylate, mesylate, or halide. An alternative modern approach involves the use of activating reagents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) in mechanochemical methods, which generates reactive isouronium intermediates. nih.govchemrxiv.org

Once activated, the benzylic carbon is susceptible to attack by a wide range of nucleophiles. A key example is etherification, where an alkoxide or phenoxide nucleophile displaces the activated hydroxyl group to form an ether linkage. For example, the isouronium salt generated from a similar alcohol, 2-naphthalenemethanol, was shown to be highly sensitive to solvolysis in methanol (B129727), producing the corresponding methyl ether in high yield. chemrxiv.org This demonstrates a viable pathway for the etherification of the benzylic alcohol in (2-Amino-4,5-dimethoxyphenyl)methanol.

Table 4: Nucleophilic Substitution Pathways

| Activation Method | Nucleophile | Product Type |

|---|---|---|

| Conversion to Tosylate (TsCl, pyridine) | R-O⁻ (Alkoxide) | Ether |

| Reaction with HBr/HCl | Br⁻ / Cl⁻ | Benzyl Halide |

| Activation with TFFH chemrxiv.org | R-NH₂ (Amine) | Secondary Amine |

| Activation with TFFH chemrxiv.org | PhO⁻ (Phenoxide) | Phenyl Ether |

Formation of Carbon-Carbon Bonds via Alcohol Activation

The primary alcohol group in (2-Amino-4,5-dimethoxyphenyl)methanol can be activated to facilitate the formation of new carbon-carbon bonds. A prominent strategy involves its use as a stable and convenient surrogate for the corresponding, yet less stable, 2-aminobenzaldehyde. This transformation is typically achieved through in situ oxidation under catalytic conditions. The resulting aldehyde is a key intermediate in various condensation reactions, most notably the Friedländer annulation for the synthesis of quinolines. nih.govorganic-chemistry.org

| Catalyst System | Coupling Partner (Ketone) | Key Reaction Conditions | Product Type |

|---|---|---|---|

| CuCl₂ / KOH / O₂ | Aryl/Alkyl Ketones | Dioxane, 100 °C | Substituted Quinolines researchgate.net |

| Visible Light / Organic Photocatalyst | Secondary Alcohols (oxidized in situ) | Room Temperature | Substituted Quinolines organic-chemistry.org |

| Amberlyst-15 Resin | Active Methylene Compounds | Refluxing Ethanol (B145695) | Substituted Quinolines nih.gov |

| Neodymium(III) Nitrate Hexahydrate | Active Methylene Compounds | Solvent-free or Ethanol | Functionalized Quinolines organic-chemistry.org |

Reactivity of the 4,5-Dimethoxyphenyl Aromatic Ring

The benzene (B151609) ring of (2-Amino-4,5-dimethoxyphenyl)methanol is highly activated towards electrophilic attack due to the presence of three powerful electron-donating groups: the C2-amino group and the C4 and C5 methoxy groups. These substituents increase the electron density of the ring, making it more nucleophilic than benzene. wikipedia.org

The amino and methoxy groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com In this specific molecule, the directing effects are synergistic, strongly activating the C3 and C6 positions.

C6-position: Activated by the para-directing amino group and the ortho-directing C5-methoxy group.

C3-position: Activated by the ortho-directing amino group and the ortho-directing C4-methoxy group.

Consequently, electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts reactions are expected to occur with high regioselectivity at these two sites. researchgate.netlibretexts.org The strong activation may necessitate the use of mild reaction conditions to prevent polysubstitution. byjus.com For instance, in reactions like nitration, the strongly acidic medium can protonate the amino group to form an anilinium ion, which is a deactivating, meta-directing group, thus altering the expected regioselectivity. byjus.com Protection of the amino group, for example by acylation, can be employed to moderate its reactivity and ensure predictable outcomes.

The aromatic ring of (2-Amino-4,5-dimethoxyphenyl)methanol can be functionalized via transition metal-catalyzed cross-coupling reactions after its initial conversion to an aryl halide or triflate. mdpi.com This two-step sequence significantly broadens the synthetic utility of the scaffold.

First, a regioselective electrophilic halogenation (e.g., bromination or iodination) at the activated C3 or C6 position introduces a suitable leaving group for cross-coupling. The resulting aryl halide can then participate in a wide array of palladium-, nickel-, or iron-catalyzed reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govbeilstein-journals.org This strategy allows for the introduction of diverse substituents that are not accessible through direct electrophilic substitution.

| Reaction Name | Coupling Partner | Bond Formed | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagents (R-B(OH)₂) | Aryl-Aryl, Aryl-Alkyl nih.gov | Biaryls, Alkylarenes |

| Sonogashira Coupling | Terminal Alkynes (R-C≡CH) | Aryl-Alkynyl beilstein-journals.org | Arylalkynes |

| Hiyama Coupling | Organosilicon Reagents (R-SiR'₃) | Aryl-Aryl, Aryl-Alkenyl mdpi.com | Biaryls, Styrenes |

| Negishi Coupling | Organozinc Reagents (R-ZnX) | Aryl-Alkyl, Aryl-Aryl nih.gov | Alkylarenes, Biaryls |

| Buchwald-Hartwig Amination | Amines (R₂NH) | Aryl-Nitrogen | Di- or Tri-substituted Anilines |

Modern synthetic methods allow for the functionalization of C-H bonds through transition-metal catalysis, often guided by a directing group within the substrate. rsc.org In (2-Amino-4,5-dimethoxyphenyl)methanol, both the primary amine (-NH2) and the primary alcohol (-CH2OH) can potentially serve as directing groups.

The amino group is a well-established directing group for the functionalization of its ortho C-H bond. rsc.org This strategy could be employed to achieve selective C-H activation and subsequent functionalization at the C3 position, which is ortho to the amine. This provides a complementary method to electrophilic substitution for modifying this specific position. Similarly, alcohol-directed C-H functionalization, while often targeting aliphatic C-H bonds, has emerging applications for aromatic systems, potentially enabling novel transformations. nih.govrsc.orgnih.gov

Tandem, Cascade, and Multicomponent Reactions Leveraging Multifunctionality

The presence of multiple, electronically distinct functional groups makes (2-Amino-4,5-dimethoxyphenyl)methanol an excellent substrate for tandem, cascade, and multicomponent reactions (MCRs). nih.gov These processes, where multiple bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

As previously discussed (Section 3.2.3), the synthesis of quinolines from this compound is a prime example of a tandem or cascade reaction. nih.gov The sequence involves an initial oxidation of the alcohol, followed by intermolecular condensation with a ketone, and finally an intramolecular cyclization and dehydration. researchgate.net

Furthermore, the compound is a promising candidate for MCRs, which involve the reaction of three or more starting materials in a one-pot procedure. nih.govmdpi.com For instance, the amine functionality could participate in classic MCRs like the Ugi or Biginelli reactions. A hypothetical three-component reaction could involve the amine of (2-Amino-4,5-dimethoxyphenyl)methanol, an aldehyde, and an isocyanide, leading to the rapid assembly of complex, peptide-like structures. The inherent alcohol and activated ring functionalities could then be used for subsequent diversification, either in the same pot or as a separate step. This capacity for molecular complexity generation makes it a highly versatile platform for combinatorial chemistry and drug discovery. mdpi.com

Strategic Applications of 2 Amino 4,5 Dimethoxyphenyl Methanol in Advanced Organic Synthesis

Precursor Role in the Synthesis of Complex Molecules

The inherent functionality of (2-Amino-4,5-dimethoxyphenyl)methanol makes it an ideal starting material for multi-step synthetic sequences. The amino group can act as a nucleophile or be transformed into various other functionalities, while the hydroxymethyl group can be oxidized or used in coupling reactions. This dual reactivity is pivotal for its role as a precursor to complex target molecules.

The total synthesis of natural products is a cornerstone of organic chemistry, often requiring the strategic assembly of complex molecular fragments. nih.govreddit.com (2-Amino-4,5-dimethoxyphenyl)methanol serves as a key synthon for natural products and their analogs that feature a substituted aromatic core. The 4,5-dimethoxyphenyl moiety is a common structural motif in a variety of alkaloids and other bioactive natural products. The ability to introduce this fragment early in a synthetic route allows for the efficient construction of the core scaffold.

Diversity-oriented synthesis (DOS) strategies leverage versatile building blocks to create libraries of compounds with diverse structural features. mdpi.comnih.gov In this context, (2-Amino-4,5-dimethoxyphenyl)methanol and similar amino-substituted aromatic compounds act as foundational scaffolds. By systematically modifying the amino and hydroxyl functionalities, chemists can generate a wide range of analogs of natural products like flavones, coumarins, and chalcones, which are frequently investigated as lead compounds in drug discovery. mdpi.com The strategic placement of the functional groups on the phenyl ring allows for the regioselective introduction of further substituents, facilitating the synthesis of complex substitution patterns found in nature. nih.gov

In the pharmaceutical and agrochemical industries, the efficient synthesis of novel compounds for biological screening is paramount. (2-Amino-4,5-dimethoxyphenyl)methanol functions as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and potential agrochemicals. nbinno.comnbinno.com Its structure is a precursor to various heterocyclic systems that form the core of many therapeutic agents. nbinno.com

The compound's utility lies in its capacity to participate in cyclization reactions to form fused ring systems. For example, the reaction of the amino group with a carbonyl equivalent, followed by intramolecular cyclization involving the ortho-positioned hydroxymethyl group, is a common strategy for building heterocyclic scaffolds. These scaffolds are prevalent in drugs targeting a wide range of diseases. Similarly, in agrochemical research, the development of new herbicides, insecticides, and fungicides often relies on the synthesis of novel heterocyclic compounds, a task for which this precursor is well-suited. The process for preparing 4-(p-Methoxyphenyl)-2-aminobutanes, which have been investigated for their insecticidal properties, highlights the utility of methoxyphenyl-containing amines in agrochemical development. google.com

Building Block for Novel Molecular Architectures

As a building block, (2-Amino-4,5-dimethoxyphenyl)methanol provides not just a scaffold but also a set of reactive handles for constructing larger, more complex molecules. Its pre-installed functional groups and substitution pattern guide the synthetic strategy, enabling access to novel molecular frameworks that would be difficult to assemble otherwise. nbinno.com

The aromatic ring of (2-Amino-4,5-dimethoxyphenyl)methanol is electron-rich due to the presence of two methoxy (B1213986) groups and an amino group, making it susceptible to electrophilic aromatic substitution. This allows for the introduction of additional functional groups, such as halogens, nitro groups, or alkyl groups, at specific positions on the ring. The existing substituents direct incoming electrophiles, providing regiochemical control over the substitution pattern.

Furthermore, the amino and hydroxymethyl groups can be chemically modified to introduce a wide range of other functionalities. The amino group can be acylated, alkylated, diazotized, or used in transition-metal-catalyzed cross-coupling reactions. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution, or transformed into a halide for subsequent coupling reactions. This versatility allows for the generation of a diverse library of polysubstituted benzene (B151609) derivatives from a single starting material.

One of the most significant applications of (2-Amino-4,5-dimethoxyphenyl)methanol is its use as a scaffold for the synthesis of heterocyclic compounds. organic-chemistry.org The ortho-relationship between the amino and hydroxymethyl groups is ideal for constructing fused heterocyclic rings through condensation and cyclization reactions.

A prominent example is the synthesis of quinazolines, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties. mdpi.comresearchgate.net (2-Amino-4,5-dimethoxyphenyl)methanol can undergo a copper-catalyzed cascade reaction with aldehydes to yield 2-substituted 6,7-dimethoxyquinazolines. organic-chemistry.org This method is efficient and tolerates a variety of functional groups on the aldehyde component. organic-chemistry.org Similarly, iridium-catalyzed acceptorless dehydrogenative coupling reactions with amides or nitriles provide an atom-economical route to quinazolines.

Beyond quinazolines, this building block is also instrumental in synthesizing other important heterocyclic systems like isoquinolines. nih.govorganic-chemistry.org The isoquinoline (B145761) nucleus is found in numerous alkaloids and therapeutic agents. thieme-connect.de Synthetic routes to isoquinolines often involve the construction of the nitrogen-containing ring onto a pre-functionalized benzene precursor, a role for which (2-Amino-4,5-dimethoxyphenyl)methanol is perfectly suited.

| Heterocyclic System | Reaction Type | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| 2-Substituted Quinazolines | Copper-Catalyzed Cascade Reaction | Aldehydes, Ce(NO₃)₂·6H₂O, NH₄Cl, Cu Catalyst | organic-chemistry.org |

| 2-Arylquinazolines | Ruthenium-Catalyzed Dehydrogenative Synthesis | Aryl Aldehydes, Ru₃(CO)₁₂, Xantphos, t-BuOK | organic-chemistry.org |

| Quinazolines | Iridium-Catalyzed Acceptorless Dehydrogenative Coupling | Amides or Nitriles, Iridium Catalyst | organic-chemistry.org |

| Thiazolo[5,4-f]quinazolines | Multistep Synthesis (as a conceptual scaffold) | Utilizes aminobenzothiazole precursors | nih.gov |

| Isoquinolines | Various Annulation Strategies | Alkynes, Ketones, etc. | nih.govorganic-chemistry.org |

Design and Synthesis of Advanced Materials Precursors

The applications of (2-Amino-4,5-dimethoxyphenyl)methanol extend beyond life sciences into the realm of materials science. The design and synthesis of advanced materials, such as organic polymers, dyes, and electronic materials, often require precursors with specific electronic and structural properties. The functional groups on (2-Amino-4,5-dimethoxyphenyl)methanol can be used to link these molecules together to form polymers or larger conjugated systems.

For instance, the amino group can be polymerized with dicarboxylic acids or diacyl chlorides to form polyamides, while the alcohol functionality can be used to create polyesters. The aromatic core, with its electron-donating methoxy groups, can be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to further functionalize the aromatic ring allows for the fine-tuning of the material's electronic properties, such as its absorption and emission spectra or its charge-transport characteristics. The synthesis of advanced materials often relies on the precise assembly of such molecular components to achieve tailored electronic, optical, or biological properties. nbinno.comwashington.edu

Monomer in Polymer Synthesis

The structural features of (2-Amino-4,5-dimethoxyphenyl)methanol suggest its potential as a valuable monomer for the synthesis of functional polymers, particularly conducting polymers. The presence of an amino group on the aromatic ring is a key feature that allows for oxidative polymerization, a common method for synthesizing polyanilines. researchgate.netsemanticscholar.org

Oxidative Polymerization:

Similar to aniline (B41778) and its derivatives, (2-Amino-4,5-dimethoxyphenyl)methanol could undergo oxidative polymerization to yield a substituted polyaniline. This process typically involves a chemical oxidant, such as ammonium (B1175870) persulfate, in an acidic medium. The resulting polymer would feature a backbone of repeating aniline units, with the methoxy and methanol (B129727) functionalities as substituents on the polymer chain.

The reaction mechanism would likely proceed through the formation of radical cations from the monomer, which then couple to form dimers, oligomers, and ultimately the final polymer. The presence of the electron-donating methoxy groups is expected to enhance the electron density of the aromatic ring, potentially facilitating the oxidation process.

Potential Properties of the Resulting Polymer:

The substituents on the polyaniline chain would play a crucial role in determining the polymer's properties. The two methoxy groups would likely increase the solubility of the polymer in organic solvents, a significant advantage over the often intractable parent polyaniline. Improved solubility would facilitate processing and characterization of the material.

The hydroxyl group of the methanol substituent offers a site for post-polymerization modification. This could include esterification or etherification reactions to further tune the polymer's properties, such as its hydrophilicity, thermal stability, or ability to coordinate with metal ions.

Below is a table comparing the anticipated properties of a hypothetical polymer derived from (2-Amino-4,5-dimethoxyphenyl)methanol with those of unsubstituted polyaniline.

| Property | Polyaniline (Emeraldine Salt) | Hypothetical Poly[(2-amino-4,5-dimethoxyphenyl)methanol] |

| Solubility | Generally insoluble in common organic solvents | Potentially soluble in a wider range of organic solvents |

| Conductivity | High (can be tuned by doping) | Expected to be conducting, with conductivity influenced by substituents |

| Processability | Poor due to insolubility | Improved processability due to better solubility |

| Functionality | Limited to the polymer backbone | Additional functionality from the hydroxyl group for further reactions |

Components in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The functional groups present in (2-Amino-4,5-dimethoxyphenyl)methanol make it an excellent candidate for the construction of well-defined supramolecular assemblies.

Hydrogen Bonding Capabilities:

The amino (-NH₂) and hydroxyl (-OH) groups in the molecule are potent hydrogen bond donors, while the oxygen atoms of the methoxy groups and the hydroxyl group, as well as the nitrogen of the amino group, can act as hydrogen bond acceptors. This multiplicity of hydrogen bonding sites allows for the formation of intricate and stable networks.

For instance, the amino group can participate in hydrogen bonding motifs commonly observed in aniline derivatives, such as the formation of synthons with other molecules containing complementary functional groups like carboxylic acids or phenols. nih.govresearchgate.net The hydroxyl group can also engage in strong hydrogen bonding, either with other molecules of (2-Amino-4,5-dimethoxyphenyl)methanol or with other components in a co-crystal.

The potential for intramolecular hydrogen bonding between the amino group and the ortho-hydroxyl group could also influence the conformation of the molecule and its subsequent self-assembly behavior.

Role in Crystal Engineering:

In the context of crystal engineering, (2-Amino-4,5-dimethoxyphenyl)methanol could be utilized as a versatile building block to design multi-component crystals (co-crystals) with specific structures and properties. By co-crystallizing it with other organic molecules, it is possible to create new solid-state forms with modified physical properties such as melting point, solubility, and stability.

The interplay of hydrogen bonding and π-π stacking interactions involving the aromatic ring would direct the self-assembly process, leading to the formation of one-, two-, or three-dimensional supramolecular architectures.

The table below summarizes the potential hydrogen bonding interactions for (2-Amino-4,5-dimethoxyphenyl)methanol.

| Functional Group | Role as Donor | Role as Acceptor | Potential Supramolecular Synthon |

| **Amino (-NH₂) ** | Yes | Yes | N-H···O, N-H···N |

| Hydroxyl (-OH) | Yes | Yes | O-H···O, O-H···N |

| Methoxy (-OCH₃) | No | Yes | C-H···O |

Computational and Mechanistic Investigations of Reactions Involving 2 Amino 4,5 Dimethoxyphenyl Methanol

Theoretical Chemistry and Computational Modeling Studies

Molecular Dynamics Simulations for Conformational and Solvent Effects

A conclusive and scientifically accurate article on this specific topic cannot be generated until dedicated research on the computational and reaction-mechanistic chemistry of (2-Amino-4,5-dimethoxyphenyl)methanol is published and becomes accessible.

Quantitative Structure-Reactivity Relationship (QSRR) Analysis

A Quantitative Structure-Reactivity Relationship (QSRR) analysis is a computational methodology aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. This approach is predicated on the principle that the structural, electronic, and physicochemical properties of a molecule, known as molecular descriptors, dictate its reactivity. By developing a robust QSRR model, it becomes possible to predict the reactivity of new, untested compounds within the same chemical class, thereby guiding experimental design and mechanistic elucidation.

In the context of reactions involving (2-Amino-4,5-dimethoxyphenyl)methanol and its analogues, a QSRR study would seek to correlate molecular descriptors with an observable measure of reactivity, such as the reaction rate constant (k), reaction yield, or equilibrium constant (K). The development of a QSRR model typically involves the selection of a training set of structurally related compounds, the calculation of a wide array of molecular descriptors for each compound, and the subsequent application of statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS) regression, to derive a predictive equation.

The molecular descriptors employed in QSRR studies can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule and include parameters such as Hammett constants (σ), HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, atomic charges, and dipole moments. These descriptors are crucial for understanding reactions where charge distribution and orbital interactions are key determinants of reactivity.

Steric Descriptors: These account for the three-dimensional arrangement of atoms in a molecule and its influence on reaction rates. Examples include Taft steric parameters (Es), molar refractivity (MR), and van der Waals volume.

Topological Descriptors: These are numerical representations of molecular structure, such as connectivity indices and shape indices, which describe the size, shape, and degree of branching in a molecule.

Thermodynamic Descriptors: Properties like the heat of formation (ΔHf) and Gibbs free energy (ΔG) can also be correlated with reactivity.

For a hypothetical reaction series involving substituted (2-aminophenyl)methanols, a QSRR model might take the general form:

log(k) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + constant

where 'k' is the reaction rate constant, and 'a', 'b', and 'c' are coefficients determined by the regression analysis for each descriptor.

A hypothetical data set for a QSRR analysis of the reactivity of (2-Amino-4,5-dimethoxyphenyl)methanol and related compounds is presented below. The reactivity parameter is given as log(k), and a selection of commonly used electronic and steric descriptors are included.

| Compound | Substituent (R) | log(k) | Hammett Constant (σp) | Molar Refractivity (MR) | HOMO Energy (eV) |

|---|---|---|---|---|---|

| (2-Amino-4,5-dimethoxyphenyl)methanol | 4,5-di-OCH3 | -2.50 | -0.27 (for OCH3) | 45.20 | -5.15 |

| (2-Amino-4-methoxyphenyl)methanol | 4-OCH3 | -2.75 | -0.27 | 37.55 | -5.28 |

| (2-Amino-5-methylphenyl)methanol | 5-CH3 | -3.10 | -0.17 | 35.89 | -5.40 |

| (2-Aminophenyl)methanol | H | -3.50 | 0.00 | 30.27 | -5.62 |

| (2-Amino-5-chlorophenyl)methanol | 5-Cl | -4.10 | 0.23 | 35.48 | -5.85 |

| (2-Amino-5-nitrophenyl)methanol | 5-NO2 | -4.95 | 0.78 | 36.93 | -6.21 |

In this illustrative table, the reactivity, log(k), generally decreases as the electron-donating character of the substituent decreases and the electron-withdrawing character increases, which is reflected in the Hammett constant (σp). A QSRR analysis of such data would aim to create a statistically significant model that could be used to predict the reactivity of other substituted (2-aminophenyl)methanols, providing valuable insights into the reaction mechanism and the factors governing it.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 2 Amino 4,5 Dimethoxyphenyl Methanol and Its Derivatives

High-Resolution Mass Spectrometry for Elucidating Reaction Products and Isomers

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of (2-Amino-4,5-dimethoxyphenyl)methanol and its derivatives. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of elemental compositions. This capability is critical for confirming the identity of newly synthesized compounds and for elucidating the structures of unknown reaction byproducts or metabolites.

In the study of substituted phenethylamines, a class of compounds to which (2-Amino-4,5-dimethoxyphenyl)methanol belongs, HRMS techniques such as quadrupole time-of-flight (QTOF) tandem mass spectrometry are frequently employed. ljmu.ac.uk These methods are powerful for differentiating positional isomers, which can be a significant challenge for lower-resolution mass spectrometers. ljmu.ac.ukresearchgate.net The fragmentation patterns generated under tandem mass spectrometry (MS/MS) conditions provide valuable structural information. By analyzing the fragments, researchers can piece together the connectivity of the molecule. For example, characteristic neutral losses or the presence of specific fragment ions can indicate the substitution pattern on the aromatic ring or modifications to the amino alcohol side chain. ojp.gov

The combination of gas chromatography (GC) or liquid chromatography (LC) with HRMS (GC-HRMS or LC-HRMS) is particularly effective. ojp.govwikipedia.org Chromatography separates the components of a mixture, and the subsequent analysis by HRMS provides accurate mass data for each component, enabling confident identification. researchgate.net For instance, in the analysis of complex reaction mixtures, LC-HRMS can distinguish between the desired product, unreacted starting materials, and various side products, even if they have the same nominal mass.

Table 1: Illustrative HRMS Data for a Hypothetical Derivative

| Compound | Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ | Mass Accuracy (ppm) | Key Fragment Ions (m/z) |

|---|---|---|---|---|---|

| N-acetyl-(2-amino-4,5-dimethoxyphenyl)methanol | C₁₁H₁₆NO₄⁺ | 226.1074 | 226.1071 | -1.3 | 208.0968, 166.0863, 151.0628 |

Multi-Nuclear and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules, including (2-Amino-4,5-dimethoxyphenyl)methanol and its derivatives. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the starting point for structural analysis. mdpi.com The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling). The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. For a derivative of the target compound, (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone, specific proton signals corresponding to the aromatic protons, methoxy (B1213986) groups, and the amino group have been reported. researchgate.net

For more complex derivatives or when 1D spectra are ambiguous due to signal overlap, multi-dimensional NMR techniques are employed. nih.gov

Correlation Spectroscopy (COSY): A two-dimensional (2D) experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This helps establish proton-proton connectivity within spin systems.

Heteronuclear Single Quantum Coherence (HSQC): A 2D experiment that correlates protons with their directly attached heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov This information is vital for determining stereochemistry and conformation.

Together, these multi-nuclear and multi-dimensional NMR experiments provide a comprehensive picture of the molecular structure, allowing for the complete and unambiguous assignment of all proton and carbon signals. nih.govmdpi.com

Table 2: Representative ¹H NMR Chemical Shift Assignments for (2-Amino-4,5-dimethoxyphenyl)methanol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-3 | ~6.7 | s | 1H | Aromatic CH |

| H-6 | ~6.6 | s | 1H | Aromatic CH |

| CH₂OH | ~4.5 | s | 2H | Benzylic CH₂ |

| OCH₃ | ~3.8 | s | 6H | Two Methoxy groups |

| NH₂ | ~4.2 (broad) | s | 2H | Amino group |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

Single-Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. aalto.fi This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and absolute stereochemistry. For novel derivatives of (2-Amino-4,5-dimethoxyphenyl)methanol, obtaining a crystal structure is the ultimate confirmation of its synthesis and structural assignment.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. iosrjournals.org The data obtained can reveal subtle structural features, such as the planarity of aromatic rings, the conformation of side chains, and the nature of intermolecular interactions (e.g., hydrogen bonding) that stabilize the crystal lattice. nih.gov For example, the crystal structure of a related substituted formamidine (B1211174) methanol (B129727) solvate revealed details about the dihedral angles between different parts of the molecule and the hydrogen bonding network in the crystal. nih.gov

Table 3: Example Crystallographic Data for a Phenylnicotinonitrile Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₁₇N₃O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1320 (16) |

| b (Å) | 10.497 (2) |

| c (Å) | 10.914 (2) |

| α (°) | 77.28 (3) |

| β (°) | 68.36 (3) |

| γ (°) | 84.66 (3) |

| Volume (ų) | 844.6 (3) |

Data from a related structure to illustrate the type of information obtained. nih.gov

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination in Asymmetric Syntheses

(2-Amino-4,5-dimethoxyphenyl)methanol is a chiral molecule, meaning it can exist as two non-superimposable mirror images called enantiomers. In asymmetric synthesis, where the goal is to produce one enantiomer selectively, it is crucial to determine the enantiomeric excess (ee) of the product. Chiral chromatography is the most widely used and reliable method for this purpose. mdpi.comheraldopenaccess.us

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques. yakhak.org When equipped with a chiral stationary phase (CSP), they can separate the two enantiomers of a chiral compound. nih.gov CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus separation. nih.gov

Polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) are among the most versatile and are frequently used for the separation of chiral amines and amino alcohols. yakhak.org The separation allows for the quantification of each enantiomer, typically using a UV or fluorescence detector. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. uma.es Developing a reliable chiral HPLC method is essential for monitoring the success of asymmetric reactions and for the quality control of enantiomerically enriched compounds. mdpi.comumn.edu In some cases, derivatization of the amino or alcohol group with a chiral or UV-active agent is performed to improve separation and detection. researchgate.net

Table 4: Common Chiral Stationary Phases for Separation of Amino Alcohols

| CSP Type | Chiral Selector | Typical Applications |

|---|---|---|

| Polysaccharide-based | Cellulose or Amylose Phenylcarbamates | Broad applicability for amines, amino alcohols, and other chiral compounds. nih.gov |

| Pirkle-type | π-acidic or π-basic moieties (e.g., dinitrobenzoyl phenylglycine) | Separation of compounds with aromatic rings and hydrogen-bonding groups. nih.gov |

| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Separation of amino acids, amino alcohols, and acidic compounds. |

| Ligand Exchange | Amino acid-copper(II) complexes | Separation of free amino acids and amino alcohols. utwente.nl |

Emerging Research Directions and Future Perspectives on 2 Amino 4,5 Dimethoxyphenyl Methanol

Exploration of Photocatalytic and Electrocatalytic Transformations

The electron-rich aromatic system of (2-Amino-4,5-dimethoxyphenyl)methanol, due to the presence of the amino and dimethoxy substituents, makes it a candidate for oxidative transformations. Both photocatalysis and electrocatalysis offer green and efficient alternatives to traditional chemical methods for initiating such reactions.

Photocatalytic Transformations: Research on the photodegradation of dimethoxybenzene isomers has shown that these compounds can undergo photochemical reactions. researchgate.net It is plausible that (2-Amino-4,5-dimethoxyphenyl)methanol could be susceptible to similar photocatalytic transformations. The amino and hydroxyl groups are expected to influence the reaction pathways, potentially leading to selective oxidation or coupling reactions under visible light irradiation in the presence of a suitable photocatalyst. Future research could focus on using this compound as a substrate in photocatalytic reactions to synthesize novel complex molecules, such as phenoxazine (B87303) derivatives, which are valuable in materials science and pharmacology.

Electrocatalytic Transformations: The electrochemical behavior of aminophenols and dimethoxyanilines has been a subject of study, often leading to the formation of electroactive polymers or undergoing specific oxidation reactions. uc.pt The (2-Amino-4,5-dimethoxyphenyl)methanol molecule possesses both amino and benzylic alcohol functionalities, which are susceptible to electrochemical oxidation. The amino group can be oxidized to form radical cations, which could then participate in polymerization or coupling reactions. The benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid. The specific outcome of the electrocatalytic transformation would likely depend on the electrode material, solvent system, and applied potential. Investigating the electrocatalytic behavior of this compound could lead to the development of novel sensors or electrosynthetic routes to valuable fine chemicals.

| Transformation Type | Potential Products | Research Focus |

| Photocatalytic | Phenoxazine derivatives, Oxidized coupling products | Catalyst development, Reaction mechanism studies |

| Electrocatalytic | Electroactive polymers, Aldehyde/Carboxylic acid derivatives | Electrode material screening, Voltammetric analysis |

Integration into Flow Chemistry and Microfluidic Reactor Systems

Continuous flow chemistry and microfluidic reactors offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and ease of scalability. The synthesis of heterocyclic compounds and active pharmaceutical ingredients are areas where flow chemistry has demonstrated considerable impact. researchgate.netdurham.ac.uk

Given that (2-Amino-4,5-dimethoxyphenyl)methanol can serve as a precursor to more complex molecules, its integration into multistep flow syntheses is a promising research avenue. For instance, it could be a key starting material in the continuous production of quinazolines or other pharmacologically relevant scaffolds. A hypothetical flow process could involve the initial derivatization of the amino or hydroxyl group in one reactor module, followed by a cyclization reaction in a subsequent module, all within a closed and automated system. The precise control over reaction parameters offered by microfluidic systems could be particularly beneficial for managing exothermic reactions or handling unstable intermediates that may be formed during the transformation of (2-Amino-4,5-dimethoxyphenyl)methanol.

Application in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the non-covalent interactions between molecules. The functional groups present in (2-Amino-4,5-dimethoxyphenyl)methanol—the hydrogen-bond donating amino and hydroxyl groups, and the hydrogen-bond accepting oxygen atoms of the methoxy (B1213986) groups—make it an interesting candidate for the design of supramolecular assemblies.

This compound could potentially act as a guest molecule, fitting into the cavity of a larger host molecule through hydrogen bonding and other non-covalent interactions. The formation of such host-guest complexes could modify the physicochemical properties of the compound, such as its solubility or reactivity. Conversely, derivatives of (2-Amino-4,5-dimethoxyphenyl)methanol could be designed to act as host molecules for the recognition of specific guest species. For example, by incorporating this moiety into a larger macrocyclic structure, a receptor could be created with a cavity lined with functional groups capable of selectively binding small molecules or ions.

Development of New Derivatization Strategies for Targeted Applications

The development of new derivatization strategies for (2-Amino-4,5-dimethoxyphenyl)methanol is crucial for unlocking its full potential in various applications. The amino and hydroxyl groups are primary targets for chemical modification, allowing for the attachment of a wide range of functionalities.

One example of its use as a chemical intermediate is in the synthesis of (2-Amino-4,5-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone. mdpi.com This demonstrates that the core structure is stable to certain reaction conditions and can be elaborated into more complex molecules. Future derivatization strategies could focus on:

Acylation and Sulfonylation of the Amino Group: To introduce amide and sulfonamide functionalities, which are common in pharmacologically active compounds.

Etherification or Esterification of the Benzylic Alcohol: To modulate the lipophilicity and other physicochemical properties of the molecule.

Coupling Reactions: Utilizing the amino group for the formation of imines, or for participation in metal-catalyzed cross-coupling reactions to form C-N bonds.

Functionalization for Sensing: Attaching chromophores or fluorophores to either the amino or hydroxyl group could lead to the development of chemosensors for the detection of specific analytes.

Q & A

Advanced Research Question

- Biocatalytic Routes : Enzymatic reduction of ketone precursors (e.g., using alcohol dehydrogenases) offers greener alternatives to traditional catalysts .

- Chromatographic Purification : Silica gel chromatography with gradient elution (n-hexane/ethyl acetate) effectively isolates dimethoxy-substituted aromatics .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy optimizes reaction endpoints, reducing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.